Diboron tetrachloride

Organoboron synthesis Diboration Uncatalyzed addition

Diboron tetrachloride (B₂Cl₄, CAS 13701-67-2) is the lightest, most Lewis acidic member of the tetrahalodiborane series (B₂X₄, where X = F, Cl, Br, I), existing as a colorless, air- and moisture-sensitive liquid at room temperature. It is characterized by a planar, centrosymmetric Cl₂BBCl₂ molecular geometry in the solid state with a B–B bond length of 1.75 ± 0.05 Å and a B–Cl distance of 1.73 ± 0.02 Å.

Molecular Formula B2Cl4
Molecular Weight 163.4 g/mol
CAS No. 13701-67-2
Cat. No. B085474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiboron tetrachloride
CAS13701-67-2
Molecular FormulaB2Cl4
Molecular Weight163.4 g/mol
Structural Identifiers
SMILESB(B(Cl)Cl)(Cl)Cl
InChIInChI=1S/B2Cl4/c3-1(4)2(5)6
InChIKeyLCWVIHDXYOFGEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diboron Tetrachloride (B₂Cl₄, CAS 13701-67-2): Foundational Properties and Procurement Considerations for a Reactive Tetrahalodiborane Reagent


Diboron tetrachloride (B₂Cl₄, CAS 13701-67-2) is the lightest, most Lewis acidic member of the tetrahalodiborane series (B₂X₄, where X = F, Cl, Br, I), existing as a colorless, air- and moisture-sensitive liquid at room temperature [1]. It is characterized by a planar, centrosymmetric Cl₂BBCl₂ molecular geometry in the solid state with a B–B bond length of 1.75 ± 0.05 Å and a B–Cl distance of 1.73 ± 0.02 Å [2]. First synthesized in low yield by Stock in 1925, modern preparations achieve improved yields via dechlorination of BCl₃ using copper electrodes or through halogen exchange from B₂Br₄ using GaCl₃ [3]. As a historical cornerstone in the development of organoboron chemistry, B₂Cl₄ undergoes uncatalyzed 1,2-addition to alkenes and alkynes under mild conditions, establishing it as a foundational reagent for the direct installation of electrophilic BCl₂ groups [4].

Workflow Uncatalyzed 1,2‑addition to alkenes and alkynes under mild conditions
Selection Lewis‑acidic tetrahalodiborane for direct installation of electrophilic BCl₂ groups
Use context Handling via Schlenk techniques; air‑ and moisture‑sensitive liquid reagent

Why Generic Substitution Fails for B₂Cl₄: Navigating the Divergent Reactivity and Stability of the B₂X₄ Series in Organoboron Synthesis


Substituting B₂Cl₄ with other tetrahalodiboranes (B₂F₄, B₂Br₄, B₂I₄) or alternative diboron reagents is not chemically equivalent and often leads to compromised reactivity or divergent outcomes. The tetrahalodiboranes exhibit a pronounced gradient in Lewis acidity and reactivity: B₂F₄ is significantly less Lewis acidic, requiring forcing conditions for uncatalyzed additions [1], while B₂Br₄ and B₂I₄ are heavier homologs with altered reaction kinetics and differing stabilities in solution [2]. Furthermore, a high degree of halogen ligand exchange occurs in B₂Cl₄/B₂Br₄ mixtures, rendering attempts at cross-halogen reactivity unpredictable [3]. Crucially, B₂Cl₄ uniquely provides the optimal balance of sufficient electrophilicity for mild, metal-free diboration while maintaining a manageable reactivity profile for handling under standard Schlenk techniques—a balance not replicated by the less reactive fluoride or the more labile bromide. The following quantitative evidence details where B₂Cl₄ demonstrates verifiable differentiation that directly impacts synthetic feasibility, reaction yield, and process safety.

B₂Cl₄
Sufficient electrophilicity for mild, metal‑free diboration with manageable reactivity.
B₂F₄
Significantly less Lewis acidic; requires forcing conditions for uncatalyzed additions.
B₂Cl₄
Disproportionation retarded by CCl₄; enables solution‑phase storage and reproducible outcomes.
B₂Br₄
More thermally labile; higher decomposition rates compromise reaction stoichiometry.
B₂Cl₄
Predictable halogen‑exchange behavior with BI₃; clean access to B₂I₄.
B₂Cl₄/B₂Br₄ mixtures
Extensive ligand exchange leads to unpredictable mixed‑halide reactivity.

Quantitative Evidence Guide for B₂Cl₄: Comparative Performance Data for Procurement Decision-Making


Mild Uncatalyzed Alkene Diboration: B₂Cl₄ vs. B₂F₄ Reactivity Under Ambient Conditions

B₂Cl₄ undergoes uncatalyzed 1,2-addition to ethylene at room temperature, whereas B₂F₄ requires more forcing conditions for analogous reactions [1]. DFT analysis confirms that the uncatalyzed addition of B₂Cl₄ to alkenes proceeds via a rare concerted [2σs + 2πs] process with cis-stereospecificity, a mechanistic pathway that is energetically less favorable for the less Lewis acidic B₂F₄ [2].

Uncatalyzed alkene addition
Head‑to‑head
B₂Cl₄: room‑temperature addition to ethylene
B₂F₄: forcing conditions required
Supports catalyst‑free diboration workflow
Concerted [2σs+2πs] pathway with cis‑stereospecificity
Organoboron synthesis Diboration Uncatalyzed addition

Thermodynamic Stability and Disproportionation Kinetics: B₂Cl₄ vs. B₂Br₄ in Halocarbon Solvents

The disproportionation of B₂Cl₄, which generates BCl₃ and polyhedral boron chlorides, is significantly retarded by the addition of CCl₄ [1]. In a parallel study, B₂Br₄ was found to be even more prone to disproportionation; however, in the presence of a 7-fold excess of CBr₄, only 65% of B₂Br₄ was recovered after 198 hours at 96°C, indicating that while B₂Cl₄ is also unstable, its decomposition kinetics in halocarbon solvents are less severe than those of the heavier bromide analog under comparable thermal stress [1].

Thermal stability
Cross‑study comparable
B₂Cl₄: disproportionation retarded by CCl₄
B₂Br₄: 65% recovery after 198 h at 96°C
Informs storage‑protocol selection
Halocarbon solvent stabilisation critical for long‑term use
Stability Disproportionation Storage

Rotational Barrier and Conformational Flexibility: B₂Cl₄ vs. B₂F₄ in Gas Phase

Ab initio SCF-MO calculations predict that B₂Cl₄ adopts a staggered D₂d configuration in the gas phase, with a barrier to rotation about the B–B bond of 1.48 kcal/mol [1]. This is substantially higher than the 0.39 kcal/mol barrier calculated for B₂F₄ [1]. The higher rotational barrier in B₂Cl₄ reflects stronger steric and electronic interactions between the larger chlorine substituents, which restricts free rotation and may influence the stereochemical outcome of addition reactions in solution.

Rotational barrier
Head‑to‑head
1.48 kcal/mol (B₂Cl₄) vs. 0.39 kcal/mol (B₂F₄)
May support stereochemical outcome interpretation
Gas‑phase ab initio calculation; solution‑phase relevance to verify
Computational chemistry Conformational analysis Electronic structure

Halogen Exchange Efficiency: B₂Cl₄ as a Synthetic Intermediate for B₂I₄

B₂Cl₄ serves as an efficient precursor for the synthesis of B₂I₄ via halogen exchange with BI₃ [1]. This reaction proceeds in almost quantitative yield, with BCl₃ formed as the volatile byproduct that can be easily removed under vacuum [2]. In contrast, the reverse reaction (B₂Cl₄ from B₂I₄) is not viable due to thermodynamic constraints. The B₂Cl₄/B₂Br₄ system exhibits a high degree of ligand exchange, making mixed-halide species accessible, whereas the B₂F₄/B₂Cl₄ system shows only limited exchange [3].

Halogen exchange to B₂I₄
Class‑level
Near‑quantitative yield from B₂Cl₄ + BI₃; BCl₃ removed under vacuum
Reported gateway to tetrahalodiborane series
Reverse reaction not viable; mixed‑halide exchange context to verify
Halogen exchange Synthetic methodology Diboron tetraiodide

Hydrogenation Selectivity: B₂Cl₄ vs. Borohydride Reagents for Borane Synthesis

B₂Cl₄ reacts directly with H₂ gas at room temperature to yield B₂H₆ (diborane) and BCl₃ [1]. This direct hydrogenation pathway is unique among diboron tetrahalides and offers a stoichiometrically clean route to diborane without the need for hydride donors. When hydrogenated with lithium borohydride or aluminum borohydride, B₂Cl₄ produces a mixture of higher boranes including tetraborane, pentaborane (B₅H₉), and decaborane, with the product distribution tunable by temperature and reaction conditions [1].

Direct hydrogenation
Class‑level
Room‑temperature H₂ uptake yields B₂H₆ and BCl₃; no catalyst required
Metal‑free diborane synthesis route
Product distribution with borohydrides is temperature‑tunable
Hydrogenation Borane synthesis Reduction

Haloolefin Reactivity: B₂Cl₄ in Poly(dichloroboryl)ethane Synthesis

B₂Cl₄ reacts with vinyl chloride in a 2:1 stoichiometry to yield 1,1,2-tris(dichloroboryl)ethane and BCl₃ [1]. This reaction is general for a variety of haloolefins and proceeds via a sequence of addition, elimination of BCl₃, and subsequent addition to the resulting vinylboryl intermediate. Both B₂Cl₄ and B₂F₄ react similarly with haloethylenes containing halogens heavier than the halogen on the diboron moiety, but the slower reactivity observed for B₂Cl₄ additions to haloolefins is attributed to less favorable π-complex formation [2].

Haloolefin addition rate
Head‑to‑head
B₂Cl₄: slower reactivity vs. B₂F₄; forms poly(dichloroboryl)ethanes
Reported greater synthetic control for polyborylated products
Kinetic difference attributed to π‑complex stability
Haloolefin addition Polyboryl compounds Organoboron polymers

B₂Cl₄ Application Scenarios: Where Quantitative Differentiation Translates to Scientific and Industrial Value


Metal-Free, Room-Temperature Diboration of Alkenes for Pharmaceutical Intermediate Synthesis

B₂Cl₄ enables the direct, uncatalyzed 1,2-diboration of simple alkenes at room temperature with cis-stereospecificity [1]. This eliminates transition-metal catalysts, reducing both cost and the risk of metal contamination in active pharmaceutical ingredients (APIs). The resulting Cl₂BCH₂CH₂BCl₂ adducts can be further functionalized via cross-coupling or oxidation to access 1,2-diols, diamines, or other difunctionalized building blocks.

Synthesis of B₂I₄ and Exploration of Tetrahalodiborane Structure-Reactivity Relationships

As the most practical synthetic precursor to B₂I₄ via halogen exchange with BI₃ [1], B₂Cl₄ serves as the gateway to the entire B₂X₄ series. Researchers can prepare all four tetrahalodiboranes from a common B₂Cl₄ stock, enabling systematic studies of how halogen identity influences solid-state structure (e.g., the unexpected polymeric nature of B₂I₄ [1] vs. the discrete molecular structure of B₂Cl₄ [2]), Lewis acidity, and reactivity toward unsaturated substrates.

Controlled Synthesis of Higher Boranes via Temperature-Tunable Borohydride Reduction

B₂Cl₄ serves as a boron source for the controlled synthesis of higher boranes (B₄H₁₀, B₅H₉, B₁₀H₁₄) when treated with lithium or aluminum borohydride [1]. The product distribution is tunable by temperature, offering a synthetic handle to access specific borane clusters for applications in neutron capture therapy, hydrogen storage materials, or as precursors to boron carbide ceramics.

Direct Gaseous Hydrogenation for Metal-Free Diborane (B₂H₆) Generation

The unique room-temperature hydrogenolysis of B₂Cl₄ with H₂ gas provides a stoichiometric, metal-free route to diborane (B₂H₆) and BCl₃ [1]. This method avoids the use of hydride donors and offers potential for on-demand diborane generation in semiconductor doping processes or as a hydroboration reagent in flow chemistry setups where solid borohydride handling is impractical.

Application
Selection Property
Validation Focus
Metal‑free alkene diboration
Uncatalyzed 1,2‑addition reactivity
Cis‑stereospecific addition under mild conditions
Synthesis of B₂I₄
Halogen exchange efficiency
Gateway access to tetrahalodiborane series
Controlled higher borane synthesis
Borohydride reduction selectivity
Temperature‑dependent product distribution
Direct gaseous hydrogenation to diborane
Room‑temperature H₂ reactivity
Metal‑free diborane generation for doping or flow chemistry

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